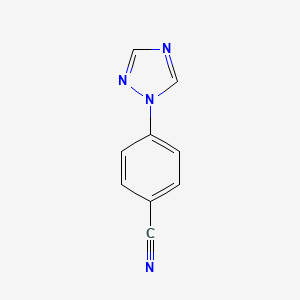

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

Description

BenchChem offers high-quality 4-(1H-1,2,4-Triazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,4-Triazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXOBQEQQQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437982 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-89-2 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzonitrile: Synthesis, Characterization, and Application in Aromatase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)benzonitrile, a pivotal intermediate in the synthesis of third-generation non-steroidal aromatase inhibitors. This document delves into the compound's core physicochemical properties, detailed synthesis protocols with an emphasis on regioselectivity, and thorough characterization methodologies. Furthermore, it elucidates the critical role of this molecule as a precursor to Letrozole and the subsequent mechanism of aromatase inhibition, a cornerstone in the treatment of hormone-receptor-positive breast cancer. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile in Medicinal Chemistry

4-(1H-1,2,4-Triazol-1-yl)benzonitrile, a substituted benzonitrile featuring a triazole moiety, holds a position of considerable importance in the landscape of modern pharmaceutical synthesis. Its primary and most notable application is serving as a key building block in the manufacture of Letrozole, a potent and highly selective non-steroidal aromatase inhibitor.[1] The 1,2,4-triazole heterocycle is a well-established pharmacophore, known for its ability to engage in specific biological interactions, including the coordination with the heme iron atom within the active site of cytochrome P450 enzymes.[2]

Aromatase, a member of the cytochrome P450 superfamily, is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[3] In postmenopausal women, where the primary source of estrogen shifts from the ovaries to peripheral tissues, inhibiting aromatase is a highly effective strategy for treating hormone-receptor-positive breast cancer.[3] The structural integrity and purity of 4-(1H-1,2,4-triazol-1-yl)benzonitrile are therefore paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API), Letrozole.[1] This guide will provide a detailed exploration of this crucial intermediate, from its synthesis to its functional context in drug action.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of 4-(1H-1,2,4-triazol-1-yl)benzonitrile is essential for its synthesis, purification, and quality control.

Core Physicochemical Data

The fundamental properties of 4-(1H-1,2,4-triazol-1-yl)benzonitrile are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | [4] |

| CAS Number | 112809-25-3 | [4] |

| Molecular Formula | C₁₀H₈N₄ | [4] |

| Molecular Weight | 184.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Commercially available data |

| Melting Point | 85-89 °C | Commercially available data |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-(1H-1,2,4-triazol-1-yl)benzonitrile.

NMR spectroscopy provides detailed information about the molecular structure. The predicted chemical shifts for the protons (¹H) and carbons (¹³C) are presented below.[1]

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.12 | s | 1H | Triazole-H (C5-H) |

| 7.98 | s | 1H | Triazole-H (C3-H) |

| 7.68 | d, J=8.2 Hz | 2H | Aromatic-H (ortho to CN) |

| 7.39 | d, J=8.2 Hz | 2H | Aromatic-H (ortho to CH₂) |

| 5.42 | s | 2H | Methylene (-CH₂-) |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | Triazole-C (C3) |

| 143.5 | Triazole-C (C5) |

| 141.8 | Aromatic-C (quaternary, attached to CH₂) |

| 132.8 | Aromatic-C (ortho to CN) |

| 128.2 | Aromatic-C (ortho to CH₂) |

| 118.2 | Nitrile-C (-CN) |

| 112.5 | Aromatic-C (quaternary, attached to CN) |

| 52.5 | Methylene-C (-CH₂) |

The FT-IR spectrum of 1,2,4-triazole derivatives typically shows characteristic absorption peaks. For 4-(1H-1,2,4-triazol-1-yl)benzonitrile, key vibrational bands are expected around 3100 cm⁻¹ (C-H aromatic stretching), 2230 cm⁻¹ (C≡N stretching of the nitrile group), and between 1500-1600 cm⁻¹ (C=C and C=N stretching).[5]

High-resolution mass spectrometry with electrospray ionization (ESI) in positive ion mode is a standard method for confirming the molecular weight of the compound.[6] The expected molecular ion peak [M+H]⁺ would be observed at m/z 185.0822, corresponding to the protonated molecule (C₁₀H₉N₄⁺).[1][7]

Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile: A Detailed Protocol and Mechanistic Rationale

The most common and efficient synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile involves a nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile.[1] This method is favored for its high regioselectivity, which is crucial for the biological activity of the final product.

Experimental Protocol: Synthesis via Sodium Salt of 1,2,4-Triazole in DMF

This protocol is an optimized method designed to enhance yield and selectivity while minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.[3]

Materials:

-

1,2,4-Triazole

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

α-Bromo-4-tolunitrile

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Diisopropyl ether

-

Deionized water

Procedure:

-

Preparation of 1,2,4-Triazole Sodium Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,2,4-triazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Under a nitrogen atmosphere, add sodium hydride (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at this temperature for 1 hour or until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is formed.

-

-

Nucleophilic Substitution Reaction:

-

In a separate flask, dissolve α-bromo-4-tolunitrile (1.0 eq) in anhydrous DMF.

-

Add the solution of α-bromo-4-tolunitrile dropwise to the pre-formed 1,2,4-triazole sodium salt solution at 10-15 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-yl)benzonitrile as a white crystalline solid.

-

Causality Behind Experimental Choices

-

Choice of Base and Solvent: The use of a strong base like sodium hydride is essential to deprotonate the 1,2,4-triazole, forming the highly nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction as it effectively solvates the sodium cation while leaving the triazolide anion "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack.[1]

-

Regioselectivity: 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). The alkylation predominantly occurs at the N1 position due to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and less sterically hindered, leading to the desired isomer as the major product.[1]

-

Temperature Control: Maintaining a low temperature during the addition of the base and the alkylating agent is crucial to control the exothermic nature of the reaction and to minimize the formation of side products, including the undesired N4-alkylated isomer.[3]

Synthetic Workflow Diagram

Caption: Mechanism of action of Letrozole as an aromatase inhibitor.

Safety and Handling

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. [4]It can also cause skin and serious eye irritation, as well as respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a molecule of significant synthetic and medicinal value. Its efficient and regioselective synthesis is a critical step in the production of Letrozole, a vital therapeutic agent in the fight against hormone-dependent breast cancer. A comprehensive understanding of its properties, synthesis, and the mechanism of its downstream product is essential for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this important chemical entity.

References

-

Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (2022). ResearchGate. Retrieved from [Link]

-

Binding features of steroidal and nonsteroidal inhibitors. (n.d.). PMC. Retrieved from [Link]

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005). Google Patents.

-

4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Binding mode of letrozole (A), BCA (B) and XHN27 (C) in crystal structure of aromatase (PDB code). (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (n.d.). NIH. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4GL7: Structure of human placental aromatase complexed with designed inhibitor HDDG046 (compound 5). (n.d.). RCSB PDB. Retrieved from [Link]

-

Structures of aromatase inhibitors exemestane, Letrozole, and anastrozole. (n.d.). ResearchGate. Retrieved from [Link]

-

Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. (n.d.). CNR-IRIS. Retrieved from [Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. Retrieved from [Link]

-

1-benzyl-1H-1,2,3-triazol-4-methanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]

-

Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. (2023). PMC. Retrieved from [Link]

-

Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. (n.d.). PubChem. Retrieved from [Link]

-

4-(4-(((1H-Benzo[d]t[3][8][9]riazol-1-yl)oxy)methyl). (n.d.). MDPI. Retrieved from [Link]com/1420-3049/24/16/2954)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile

An In-depth Technical Guide to the Letrozole Intermediate: 4-(1,2,4-triazol-1-ylmethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

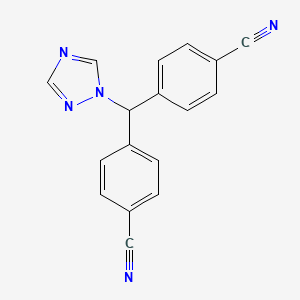

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, identified by CAS number 112809-25-3, is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1][2][3][4] Its primary importance lies in its role as a crucial chemical intermediate in the multi-step synthesis of Letrozole.[2][3][5][6][7] Letrozole is a potent, third-generation, non-steroidal aromatase inhibitor used extensively as a first-line treatment for hormone-receptor-positive breast cancer in postmenopausal women.[2][8][9][10] The structural integrity and purity of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile are therefore paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile. It details established protocols for its synthesis and for the determination of key physical constants, offering field-proven insights into the causality behind experimental choices. The content is structured to serve as an essential resource for professionals engaged in pharmaceutical research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile are summarized below. These data are critical for its handling, reaction optimization, and quality control during the drug manufacturing process.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzonitrile | [11] |

| CAS Number | 112809-25-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₄ | [1][2][3][11][12] |

| Molecular Weight | 184.20 g/mol | [2][3][11][12] |

| Appearance | White Solid | [12][13][14] |

| Melting Point | 69-80 °C | [1][12][13][15][16] |

| Boiling Point | 412.1 ± 55.0 °C (Predicted) | [1][12][16] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1][12][14][16] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][12][13][16] |

| pKa | 2.52 ± 0.10 (Predicted) | [12][16] |

| LogP | 0.6 (Computed) | [11] |

| Storage | 2-8°C, sealed in a dry environment | [1][12][16][17] |

Significance in Aromatase Inhibitor Development

The therapeutic efficacy of Letrozole is directly linked to its ability to inhibit the aromatase enzyme (a member of the cytochrome P450 superfamily), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[2][8][18] By competitively and reversibly binding to the heme group of the aromatase enzyme, Letrozole effectively blocks this conversion, leading to a near-complete suppression of estrogen levels in peripheral tissues.[18][19][20] This estrogen deprivation is a cornerstone of therapy for hormone-dependent breast cancers, as it removes the primary stimulus for tumor growth.[9][21][22]

4-(1,2,4-triazol-1-ylmethyl)benzonitrile is the foundational scaffold that provides the critical triazole moiety for this interaction. The synthesis of this intermediate is a pivotal step that dictates the viability of the final drug.

The Imperative of Regioselectivity

The synthesis of this intermediate must be highly regioselective. The nucleophilic substitution reaction can potentially yield two isomers: the desired 1-substituted product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and the undesired 4-substituted isomer, 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.[2] It is the specific orientation of the triazole ring in the 1-yl isomer that allows for the correct binding geometry within the active site of the aromatase enzyme. The presence of the regioisomer impurity can compromise the purity and biological activity of the final Letrozole API.[15] Therefore, synthetic protocols are explicitly designed to maximize the formation of the correct isomer.[2][15]

Caption: Mechanism of action of Letrozole as an aromatase inhibitor.

Experimental Methodologies

The following sections detail standardized protocols for the synthesis and characterization of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile. The rationale behind key steps is provided to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Synthesis via Nucleophilic Substitution

The most common and efficient route to synthesize 4-(1,2,4-triazol-1-ylmethyl)benzonitrile involves the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile.[2][23] Using a pre-formed salt of the triazole in a polar aprotic solvent like dimethylformamide (DMF) promotes the desired N-alkylation with high regioselectivity.

Objective: To synthesize high-purity 4-(1,2,4-triazol-1-ylmethyl)benzonitrile while minimizing the formation of the regioisomeric impurity.

Materials:

-

1,2,4-Triazole

-

Sodium hydride (NaH) or other suitable base (e.g., Cesium Carbonate)[7][24]

-

4-(Bromomethyl)benzonitrile

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Isopropanol and Cyclohexane (for recrystallization)[15]

Step-by-Step Protocol:

-

Salt Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend the sodium salt of 1,2,4-triazole in anhydrous DMF. If starting from the free triazole, it can be reacted with a base like sodium hydride in DMF to generate the sodium salt in situ.

-

Reaction Setup: Cool the suspension to approximately 10°C.

-

Substrate Addition: Prepare a solution of 4-(bromomethyl)benzonitrile in anhydrous DMF. Add this solution dropwise to the cooled triazole salt suspension over a period of 30 minutes, maintaining the temperature between 10-15°C. The controlled, slow addition is crucial to manage the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Stir the reaction mixture at 10-15°C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Extraction: Quench the reaction by adding deionized water. Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with water to remove any remaining DMF and inorganic salts. Distill the organic solvent under vacuum.

-

Crystallization: Recrystallize the resulting solid residue from a mixture of isopropanol and cyclohexane to yield pure 4-(1,2,4-triazol-1-ylmethyl)benzonitrile, free from the regioisomer.[15]

Caption: Synthetic workflow for 4-(1,2,4-triazol-1-ylmethyl)benzonitrile.

Protocol 2: Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[25][26]

Objective: To accurately determine the melting point range of a synthesized sample.

Materials:

-

Dry, powdered sample of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[27]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A homogenous, powdered sample ensures uniform heat transfer.[28]

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[27]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding.[27]

-

Accurate Determination: Heat the apparatus at a medium rate until the temperature is about 20°C below the expected melting point.[27]

-

Slow Heating: Decrease the heating rate significantly, so the temperature rises no more than 1-2°C per minute. Slow, controlled heating is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[27]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol 3: LogP Determination by Shake-Flask Method

Lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME). LogP is the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[29][30] The shake-flask method is the traditional and most accurate "gold standard" for its direct measurement.[29]

Objective: To experimentally determine the LogP value of the compound.

Materials:

-

4-(1,2,4-triazol-1-ylmethyl)benzonitrile

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, typically buffered to pH 7.4, pre-saturated with n-octanol)[31]

-

Separatory funnel or centrifuge tubes

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours. This step is essential to ensure thermodynamic equilibrium and prevent volume changes during the experiment.[31]

-

Sample Dissolution: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (the choice depends on solubility).

-

Partitioning: Add a known volume of the second pre-saturated phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously in a separatory funnel or vortex in a centrifuge tube for a set period until equilibrium is reached. This can take from minutes to hours.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC. A calibration curve is required for accurate quantification.[31]

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Data Summary

Structural elucidation and confirmation are definitively achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the identity and purity of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile.[5]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.10 | s | 1H | Triazole-H |

| 7.95 | s | 1H | Triazole-H |

| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H |

| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H |

| 5.40 | s | 2H | Methylene-H (CH₂) |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.0 | Triazole-C |

| 143.5 | Triazole-C |

| 141.5 | Aromatic-C (quaternary) |

| 132.5 | Aromatic-CH |

| 128.0 | Aromatic-CH |

| 118.5 | Nitrile-C (CN) |

| 112.0 | Aromatic-C (quaternary) |

| 52.5 | Methylene-C (CH₂) |

Table 4: Predicted Mass Spectrometry Data [5]

| Ionization Mode | [M+H]⁺ (m/z) |

|---|

| ESI+ | 185.08 |

References

- Dr.Oracle. (2025, December 5).

- ChemicalBook. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.

- Benchchem. Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Benchchem.

- PubMed. The discovery and mechanism of action of letrozole. PubMed.

- Aromatase Inhibitors: Development and Current Perspectives.

- Patsnap Synapse. (2024, June 14). What is Letrozole used for?.

- AACR Journals. (2007, May 1).

- PharmaCompass.com. Letrozole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Cleveland Clinic. Letrozole: How It Works & Side Effects. Cleveland Clinic.

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Naarini Molbio Pharma. 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. Naarini Molbio Pharma.

- Google Patents. US20100190997A1 - Process for the Preparation of Letrozole.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Google Patents. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ....

- PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. PubChem.

- Sigma-Aldrich. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Sigma-Aldrich.

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS 112809-25-3.

- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.

- Susan G. Komen.

- Benchchem. Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3). Benchchem.

- Santa Cruz Biotechnology. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. SCBT.

- ChemicalBook. (2025, July 4). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- PubChem. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. PubChem.

- Melting point determin

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Benchchem. An In-depth Technical Guide to the Letrozole Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Benchchem.

- ChemicalBook. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.

- Pharmaffiliates. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile.

- Chemistry LibreTexts. (2022, April 7). 6.

- SSERC.

- thinkSRS.com.

- RSC Education. Melting point determination.

- ChemicalBook. 112809-25-3(4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) Product Description. ChemicalBook.

Sources

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS#: 112809-25-3 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. What is Letrozole used for? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. komen.org [komen.org]

- 11. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 112809-25-3 CAS MSDS (4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Naarini Molbio Pharma [naarini.com]

- 14. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS 112809-25-3 [homesunshinepharma.com]

- 15. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 16. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [amp.chemicalbook.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. droracle.ai [droracle.ai]

- 19. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Letrozole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. archives.ijper.org [archives.ijper.org]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 24. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 25. SSERC | Melting point determination [sserc.org.uk]

- 26. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. thinksrs.com [thinksrs.com]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. acdlabs.com [acdlabs.com]

- 31. agilent.com [agilent.com]

A Deep Dive into the Structural Elucidaion of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3)

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the structural elucidation of the chemical entity registered under CAS number 112809-25-3, identified as 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. This compound is a critical intermediate in the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2][3] The structural integrity of this intermediate is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1] This document will guide researchers, scientists, and drug development professionals through a systematic and logical workflow for confirming the molecular structure of this compound, assuming it is an unknown sample.

Part 1: The Strategic Approach to Unraveling a Molecular Structure

The process of structural elucidation is a systematic investigation that integrates various analytical techniques to piece together the molecular puzzle of an unknown compound. A robust strategy involves a multi-pronged approach, starting from fundamental compositional analysis and progressing to detailed connectivity mapping through advanced spectroscopic methods.[4][5]

Our investigation into the structure of the compound with CAS number 112809-25-3 will follow a logical progression, as illustrated in the workflow diagram below. This approach ensures that each piece of analytical data is used to build upon the last, leading to an unambiguous structural assignment.

Caption: Overall Structural Elucidation Workflow for CAS 112809-25-3.

Part 2: Foundational Analysis - Determining the Molecular Formula

The first critical step in identifying an unknown compound is to determine its molecular formula.[4] This is typically achieved by combining data from elemental analysis and high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For the compound 112809-25-3, analysis via an ESI-Q-TOF mass spectrometer in positive ion mode would be expected to yield a protonated molecular ion [M+H]⁺.

Experimental Protocol: Mass Spectrometry

-

Objective: To determine the accurate mass and fragmentation pattern of the compound.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.[1]

-

Sample Preparation: A 1 mg/mL stock solution of the sample is prepared in methanol. This is then diluted to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water containing 0.1% formic acid.[1]

-

Analysis:

-

Set the ESI source to positive ion mode.[1]

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.[1]

-

Acquire the full scan mass spectrum over a range of m/z 50-500.[1]

-

Perform tandem MS (MS/MS) analysis on the protonated molecular ion ([M+H]⁺) to observe the fragmentation pattern, using a collision energy of 20-30 eV.[1]

-

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈N₄[6][7] |

| Molecular Weight | 184.20 g/mol [1][6] |

| [M+H]⁺ (Monoisotopic) | 185.0822 |

The experimentally determined accurate mass of the [M+H]⁺ ion would be compared against a database of possible elemental compositions. A value of approximately 185.0822 would strongly suggest a molecular formula of C₁₀H₈N₄.

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, provides valuable information about the number of rings and/or multiple bonds within a molecule. For a molecular formula of C₁₀H₈N₄, the IHD can be calculated as follows:

IHD = C - (H/2) + (N/2) + 1 IHD = 10 - (8/2) + (4/2) + 1 IHD = 10 - 4 + 2 + 1 = 9

An IHD of 9 indicates a significant degree of unsaturation, suggesting the presence of aromatic rings and/or multiple double and triple bonds.

Part 3: Spectroscopic Investigation - Assembling the Structural Puzzle

With the molecular formula established, the next phase is to identify the functional groups present and determine how they are connected. This is accomplished through a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule, which in turn reveals the functional groups.

Expected IR Absorptions for C₁₀H₈N₄:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2230-2220 | C≡N stretch | Nitrile |

| ~1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| ~1550-1475 | C=N stretch | Triazole Ring |

The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a clear indicator of a nitrile group (-C≡N). Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions would confirm the presence of an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][8]

Experimental Protocol: NMR Spectroscopy

-

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.[1]

-

Instrumentation: 500 MHz NMR Spectrometer.[1]

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum with standard parameters (e.g., 32 scans, 2-second relaxation delay). Reference the spectrum to the TMS signal at 0.00 ppm.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1][9]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | Triazole-H |

| 7.95 | s | 1H | Triazole-H |

| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H |

| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H |

| 5.40 | s | 2H | Methylene-H (-CH₂-) |

-

Aromatic Region (7.35-7.65 ppm): The two doublets, each integrating to 2H, with a coupling constant of ~8.0 Hz, are characteristic of a para-substituted benzene ring.

-

Triazole Region (7.95-8.10 ppm): The two singlets, each integrating to 1H, are indicative of protons on the triazole ring.

-

Aliphatic Region (5.40 ppm): The singlet integrating to 2H suggests a methylene (-CH₂-) group that is not adjacent to any other protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Triazole-C |

| 143.5 | Triazole-C |

| 141.0 | Aromatic-C (quaternary) |

| 132.5 | Aromatic-CH |

| 128.0 | Aromatic-CH |

| 118.0 | Nitrile-C (quaternary) |

| 112.0 | Aromatic-C (quaternary) |

| 52.0 | Methylene-C (-CH₂-) |

The presence of eight distinct signals is consistent with the proposed structure. The downfield signals correspond to the aromatic and triazole carbons, while the signal at ~118.0 ppm is characteristic of a nitrile carbon. The upfield signal at ~52.0 ppm corresponds to the methylene carbon.

2D NMR Spectroscopy: Confirming Connectivity

To definitively connect the structural fragments identified by 1D NMR, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

-

COSY (Correlation Spectroscopy): Would show correlations between the coupled aromatic protons at 7.65 and 7.35 ppm.

-

HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton signal to its directly attached carbon atom (e.g., 5.40 ppm proton to the 52.0 ppm carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. We would expect to see correlations from the methylene protons (5.40 ppm) to the quaternary aromatic carbon (~141.0 ppm), the triazole carbons (~152.0 and 143.5 ppm), and the aromatic CH carbons (~128.0 ppm). This would confirm the linkage of the methylene group between the benzonitrile and triazole rings.

Caption: Key HMBC correlations confirm the connectivity of the structural fragments.

Part 4: The Final Structure - A Self-Validating System

By integrating the data from all the analytical techniques, we can confidently propose the structure of CAS 112809-25-3.

-

HRMS and Elemental Analysis: Established the molecular formula as C₁₀H₈N₄.

-

IR Spectroscopy: Identified the presence of a nitrile group, an aromatic ring, and a triazole ring.

-

¹H and ¹³C NMR: Revealed a para-substituted benzonitrile moiety, a 1,2,4-triazole ring, and a methylene bridge connecting them.

-

2D NMR: Confirmed the connectivity between these fragments.

All the collected data are consistent with the structure of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile . The proposed structure is a self-validating system, as every piece of spectroscopic data supports this single, unambiguous assignment.

This systematic approach, combining multiple analytical techniques, ensures the highest level of confidence in the structural elucidation of chemical compounds, which is a cornerstone of research and development in the pharmaceutical industry.

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

-

4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Letrozole Impurity C | 112809-25-3. (n.d.). SynZeal. Retrieved from [Link]

-

Letrozole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

High-quality 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). Beton Nutrition. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 112809-25-3 | CAS DataBase [m.chemicalbook.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]

- 8. jchps.com [jchps.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Key Letrozole Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS No. 112809-25-3), a critical intermediate in the synthesis of the non-steroidal aromatase inhibitor, Letrozole. A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring its purity and structural integrity, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document details the theoretical and practical aspects of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra are not publicly available, this guide offers a robust analysis based on predicted data and established spectroscopic principles. Detailed, field-proven protocols for data acquisition are also provided to enable researchers to validate these findings.

Introduction: The Significance of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Its molecular structure features a benzonitrile moiety linked to a 1,2,4-triazole ring through a methylene bridge. This compound's primary importance lies in its role as a key building block in the synthesis of Letrozole, a potent and selective third-generation aromatase inhibitor. Letrozole is widely used in the treatment of hormone-responsive breast cancer in postmenopausal women. The 1,2,4-triazole ring is a common motif in many antimicrobial and antifungal agents, highlighting the broader therapeutic potential of this class of compounds.

The synthesis of high-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is crucial for the production of Letrozole. The most common synthetic route involves a nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile. Careful control of reaction conditions is necessary to ensure regioselectivity and minimize the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.

Given the importance of this intermediate, a comprehensive understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of its spectroscopic data.

Molecular Structure and Key Features

The structural formula of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is presented below, with key atom numbering for spectroscopic assignment.

Figure 1: Molecular structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with atom numbering.

Table 1: Physicochemical Properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 112809-25-3 | |

| Molecular Formula | C₁₀H₈N₄ | |

| Molecular Weight | 184.20 g/mol | |

| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | |

| Appearance | Off-white solid | |

| Purity | ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is predicted to show distinct signals for the aromatic protons of the benzonitrile ring, the methylene bridge protons, and the protons of the triazole ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | Triazole-H (C10-H) |

| 7.95 | s | 1H | Triazole-H (C9-H) |

| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H (C2-H, C3-H) |

| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H (C4-H, C5-H) |

| 5.40 | s | 2H | Methylene-H (C8-H₂) |

(Data based on predicted values from reputable chemical suppliers and databases)

Interpretation of the ¹H NMR Spectrum:

-

Triazole Protons (8.10 and 7.95 ppm): The two protons on the triazole ring are expected to appear as sharp singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. Their distinct chemical shifts are a result of their different electronic environments within the heterocyclic ring.

-

Aromatic Protons (7.65 and 7.35 ppm): The four protons on the benzonitrile ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing cyano group (C2-H and C3-H) are deshielded and appear further downfield compared to the protons meta to the cyano group (C4-H and C5-H). The coupling constant (J) of approximately 8.0 Hz is typical for ortho-coupling in aromatic systems.

-

Methylene Protons (5.40 ppm): The two protons of the methylene bridge (C8-H₂) are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing triazole ring and the aromatic benzonitrile system.

Figure 2: Correlation of predicted ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Triazole-C (C10) |

| 145.0 | Triazole-C (C9) |

| 141.0 | Aromatic-C (C6) |

| 133.0 | Aromatic-C (C2, C3) |

| 128.0 | Aromatic-C (C4, C5) |

| 118.0 | Nitrile-C (C7) |

| 112.0 | Aromatic-C (C1) |

| 52.0 | Methylene-C (C8) |

(Data based on predicted values from reputable chemical suppliers and databases)

Interpretation of the ¹³C NMR Spectrum:

-

Triazole Carbons (152.0 and 145.0 ppm): The two carbon atoms of the triazole ring are significantly deshielded due to the adjacent nitrogen atoms and appear in the downfield region.

-

Aromatic Carbons (141.0, 133.0, 128.0, and 112.0 ppm): The six carbons of the benzonitrile ring are expected to show four distinct signals. The quaternary carbon attached to the cyano group (C1) and the carbon attached to the methylene bridge (C6) will have different chemical shifts from the protonated aromatic carbons.

-

Nitrile Carbon (118.0 ppm): The carbon of the cyano group typically appears in this region of the spectrum.

-

Methylene Carbon (52.0 ppm): The carbon of the methylene bridge is expected to be the most upfield signal in the spectrum.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, acquire a ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions in the bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Methylene |

| 2240-2220 | Strong, Sharp | C≡N stretch | Nitrile |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1550-1475 | Medium | C=N stretch | Triazole Ring |

| 1250-1000 | Medium | C-N stretch | Triazole Ring |

Interpretation of the IR Spectrum:

-

Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum is expected to be a strong, sharp absorption in the range of 2240-2220 cm⁻¹. This is a highly diagnostic peak for the presence of a nitrile functional group. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to saturated nitriles due to conjugation.

-

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

Methylene C-H Stretches: The methylene bridge will show C-H stretching absorptions in the 2980-2850 cm⁻¹ region.

-

Triazole Ring Vibrations: The triazole ring will exhibit characteristic C=N and C-N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

-

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample

-

A suitable volatile solvent (e.g., methylene chloride or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of the chosen solvent in a small vial.

-

Place a single, clean salt plate on a flat surface.

-

Using a pipette, carefully drop a small amount of the solution onto the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

If the peaks are too intense, the film is too thick. Clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and re-measure.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Correlate the observed absorption bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185.08 | [M+H]⁺ (Protonated molecular ion) |

| 184.07 | Molecular ion (M⁺) |

| 116.05 | [C₈H₆N]⁺ |

| 89.04 | [C₇H₅]⁺ |

| 69.04 | [C₂H₃N₃]⁺ (Triazole ring) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The protonated molecular ion ([M+H]⁺) is expected to be observed at m/z 185.08 in electrospray ionization (ESI) mode. The molecular ion (M⁺) would be observed at m/z 184.07.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways.

Figure 3: Proposed mass spectrometry fragmentation pathway.

A primary fragmentation would involve the cleavage of the C-N bond between the methylene bridge and the triazole ring, leading to the formation of a stable cyanobenzyl cation at m/z 116. Subsequent loss of HCN from this fragment could lead to a fragment at m/z 89. Another possible fragmentation is the loss of the cyanobenzyl radical to give the triazole cation at m/z 69.

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the compound.

Materials:

-

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water with 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.

-

Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Perform tandem MS (MS/MS) analysis on the protonated molecular ion ([M+H]⁺) to observe the fragmentation pattern. A collision energy of 20-30 eV can be used.

-

Conclusion

The spectroscopic data of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are highly characteristic and provide a robust means of confirming its structure and assessing its purity. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a comprehensive analytical toolkit for researchers and drug development professionals working with this important pharmaceutical intermediate. The predicted data and detailed protocols presented in this guide serve as a valuable resource for the synthesis, quality control, and further investigation of this key precursor to Letrozole.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Lab 2 - Infrared Spectroscopy (IR). WebAssign. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Experiment 11 — Infrared Spectroscopy. Available at: [Link]

-

Exp 8 - Infrared Spectroscopy. Available at: [Link]

-

4-[1H-(1,2,4-Triazole-1yl) Methyl] Benzonitrile. Virtuous Lifesciences. Available at: [Link]

-

05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. PubChem. Available at: [Link]

-

New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available at: [Link]

-

Letrozole. mzCloud. Available at: [Link]

-

4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. PubChem. Available at: [Link]

The Pivotal Role of the 4-(1H-1,2,4-Triazol-1-yl)benzonitrile Moiety in Aromatase Inhibition: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the significance of the 4-(1H-1,2,4-triazol-1-yl)benzonitrile chemical scaffold in the context of aromatase inhibition. While not an active inhibitor itself, this compound is a critical precursor in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor. We will dissect the mechanism of action, emphasizing the contribution of the triazole and benzonitrile functionalities to the potent inhibitory activity of Letrozole. Furthermore, this guide will furnish detailed, field-proven protocols for the in vitro and cell-based evaluation of aromatase inhibitors, providing researchers in drug development with a robust framework for their investigations.

Introduction: Aromatase as a Prime Therapeutic Target

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, making aromatase a crucial therapeutic target in estrogen receptor-positive (ER+) breast cancer.[2] Inhibition of aromatase leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of a key growth stimulus.[3]

Non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole, have become cornerstones in the treatment of ER+ breast cancer.[4] These molecules exhibit high potency and selectivity, offering a favorable therapeutic window. The chemical architecture of these inhibitors is paramount to their biological activity, and understanding the role of their core components is essential for the rational design of new and improved therapeutic agents.

4-(1H-1,2,4-Triazol-1-yl)benzonitrile: A Critical Intermediate

It is a common misconception that 4-(1H-1,2,4-triazol-1-yl)benzonitrile is itself an active aromatase inhibitor. In reality, it is a key chemical intermediate in the synthesis of the highly potent aromatase inhibitor, Letrozole.[5][6] The synthesis of Letrozole involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile.[7][8] The structural integrity and purity of this intermediate are of utmost importance, as they directly influence the quality and efficacy of the final active pharmaceutical ingredient.[3]

The significance of 4-(1H-1,2,4-triazol-1-yl)benzonitrile lies in providing the essential pharmacophoric elements that enable Letrozole to bind to and inhibit the aromatase enzyme. Specifically, the 1,2,4-triazole ring and the benzonitrile group are fundamental to its mechanism of action.

Mechanism of Aromatase Inhibition by the Triazole-Benzonitrile Scaffold

The inhibitory activity of Letrozole, and by extension, the importance of its 4-(1H-1,2,4-triazol-1-yl)benzonitrile-derived core, is rooted in its interaction with the active site of the aromatase enzyme.

The Role of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is the lynchpin of the inhibitory mechanism. The nitrogen atoms of the triazole ring, specifically the N4 atom, coordinate with the heme iron atom within the active site of the cytochrome P450 enzyme.[9] This coordination is a reversible binding interaction that effectively blocks the substrate (androgens) from accessing the catalytic center, thereby preventing the aromatization process. The precise geometry and electronic properties of the triazole ring are crucial for establishing a stable and high-affinity interaction with the heme iron.

The Contribution of the Benzonitrile Moiety

The benzonitrile group, while not directly involved in the coordination with the heme iron, plays a critical role in orienting the molecule within the active site and contributing to the overall binding affinity. The cyano group can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex. This ensures a snug fit and enhances the potency of the inhibition.

The following diagram illustrates the proposed mechanism of action of Letrozole, highlighting the key interactions of the triazole and benzonitrile groups derived from the 4-(1H-1,2,4-triazol-1-yl)benzonitrile intermediate.

Caption: Mechanism of Letrozole's Aromatase Inhibition.

Experimental Protocols for Assessing Aromatase Inhibition

The evaluation of potential aromatase inhibitors requires robust and reliable experimental assays. Below are detailed protocols for both in vitro and cell-based assays commonly employed in the field.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay directly measures the enzymatic activity of aromatase using a cell-free system. Human placental microsomes are a rich source of the enzyme.[10]

Principle: The assay quantifies the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen. The release of tritiated water ([³H]₂O) is directly proportional to aromatase activity.

Materials:

-

Human placental microsomes

-

[1β-³H]-androstenedione

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Test compounds (e.g., derivatives of 4-(1H-1,2,4-triazol-1-yl)benzonitrile) and reference inhibitor (e.g., Letrozole)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Step-by-Step Protocol:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and human placental microsomes.

-

Incubation with Inhibitor: Add varying concentrations of the test compound or reference inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO). Pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of chloroform or by placing the tubes on ice.

-

Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unmetabolized radiolabeled substrate. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the [³H]₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell-Based Aromatase Activity Assay (H295R or MCF-7aro Cells)

This assay assesses the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.[2][11]

Principle: Aromatase-expressing cells (e.g., H295R human adrenocortical carcinoma cells or MCF-7 cells stably expressing aromatase) are incubated with a substrate (testosterone or androstenedione) in the presence of the test compound. The amount of estrogen produced is then quantified.

Materials:

-

H295R or MCF-7aro cells

-

Cell culture medium and supplements

-

Testosterone or androstenedione

-

Test compounds and reference inhibitor

-

Estrogen-specific ELISA kit or radioimmunoassay (RIA) kit

-

Cell lysis buffer and protein assay kit

Step-by-Step Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing varying concentrations of the test compound or reference inhibitor. Include a vehicle control.

-

Substrate Addition: Add the androgen substrate (testosterone or androstenedione) to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Collection of Supernatant: Collect the cell culture supernatant, which contains the secreted estrogens.

-

Quantification of Estrogen: Measure the concentration of estradiol or estrone in the supernatant using a validated ELISA or RIA kit.

-

Cell Viability/Protein Quantification: Lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the estrogen production to the amount of cellular protein. Alternatively, a cell viability assay (e.g., MTT) can be performed in a parallel plate to assess cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of estrogen production for each concentration of the test compound. Determine the IC₅₀ value.

Caption: Experimental Workflows for Aromatase Inhibition Assays.

Structure-Activity Relationship (SAR) Insights

The development of potent aromatase inhibitors has been guided by extensive structure-activity relationship studies. For non-steroidal inhibitors based on the triazole scaffold, several key principles have emerged:

-

The Triazole Moiety is Essential: As discussed, the 1,2,4-triazole ring is a non-negotiable feature for high-affinity binding to the heme iron.[12]

-

Aromatic Substituents Influence Potency: The nature and position of substituents on the aromatic rings attached to the core structure significantly impact inhibitory activity. Electron-withdrawing groups, such as the cyano group in Letrozole, can enhance potency.[13]

-

Stereochemistry and Conformation are Crucial: The three-dimensional arrangement of the molecule is critical for optimal fitting within the enzyme's active site.

Conclusion

While 4-(1H-1,2,4-triazol-1-yl)benzonitrile is not an active aromatase inhibitor, its chemical structure represents the fundamental pharmacophore for a class of highly potent non-steroidal inhibitors, exemplified by Letrozole. The 1,2,4-triazole ring's ability to coordinate with the heme iron of aromatase is the cornerstone of its inhibitory mechanism, and the benzonitrile group contributes to the overall binding affinity and proper orientation within the active site. The provided experimental protocols offer a validated framework for researchers to evaluate novel compounds targeting this critical enzyme in the pursuit of improved therapies for hormone-dependent cancers.

References

-

Lathiotakis, L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemMedChem, 16(18), 2845-2850. Retrieved from [Link]

-

ResearchGate. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Retrieved from [Link]

-

Semantic Scholar. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]

-

Kung, H. F., et al. (2016). 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. Journal of Medicinal Chemistry, 59(17), 8173-8184. Retrieved from [Link]

-

Lathiotakis, L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ChemMedChem, 16(18), 2845-2850. Retrieved from [Link]

-

Ghafourian, T., et al. (2015). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Research in Pharmaceutical Sciences, 10(6), 486-500. Retrieved from [Link]

-

Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335-346. Retrieved from [Link]

-

Quassaf, M., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. Turkish Computational and Theoretical Chemistry, 4(1), 1-11. Retrieved from [Link]

-

Doiron, J., et al. (2018). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. European Journal of Medicinal Chemistry, 157, 108-120. Retrieved from [Link]

- Wadhwa, L., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent Application No. 10/801,894.

-

Abdelgawad, M. A., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7085. Retrieved from [Link]

-

Quassaf, M., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. Retrieved from [Link]

-

Johnston, J. O., et al. (1988). An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors. Journal of Steroid Biochemistry, 31(4B), 607-612. Retrieved from [Link]

- Shah, J., et al. (2010). Process for the Preparation of Letrozole. U.S. Patent Application No. 12/663,143.

-

Cipla Limited. (2007). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate. WIPO Patent Application No. WO/2007/107733. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]

-

Woo, L. W. L., et al. (2011). Synthesis and structure-activity relationship of dual aromatase-sulfatase inhibitors. Journal of Medicinal Chemistry, 54(15), 5286-5298. Retrieved from [Link]

- Cipla Limited. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate. U.S. Patent Application No. 12/296,897.

-

Kumar, A., et al. (2012). Process for preparation of letrozole and its intermediates. U.S. Patent No. 8,198,455. Retrieved from [Link]

-

Ulker, Z., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Pharmaceutical Sciences, 28(4), 589-597. Retrieved from [Link]

-

Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 493-502. Retrieved from [Link]

-

Okada, M., et al. (1995). Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1865-1873. Retrieved from [Link]

-

Patel, S. S., et al. (2019). Aromatase Inhibitors: Development and Current Perspectives. Journal of Pharmaceutical Sciences and Research, 11(7), 2535-2542. Retrieved from [Link]

-

Maccora, S., et al. (2022). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 27(15), 4983. Retrieved from [Link]

-

Ceylan, S., et al. (2023). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. ACS Omega, 8(23), 20567-20583. Retrieved from [Link]

-

Singh, A., et al. (2022). Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. Current Drug Discovery Technologies, 19(3), 25-39. Retrieved from [Link]0000003/art00004)

Sources

- 1. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]

- 2. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 8. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 9. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]